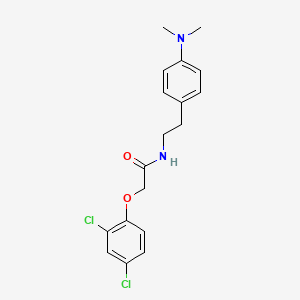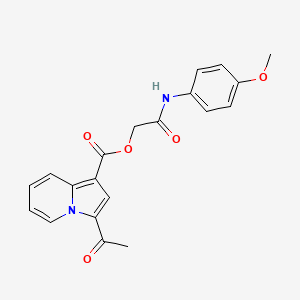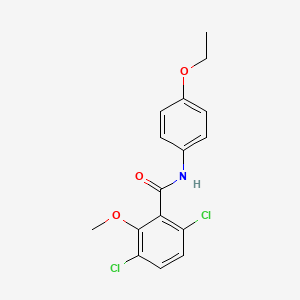![molecular formula C22H24N6O3S2 B2509193 N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 906222-04-6](/img/structure/B2509193.png)
N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The compound appears to be a complex molecule with potential biological activity, given its structural similarity to other benzothiazole derivatives that have been studied for their pharmacological properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using a sequence of reactions involving 2-aminobenzothiazole and chloroacetyl chloride, followed by reactions with other reagents such as hydrazine hydrate, isatin, and Thioglycolic acid . The general approach to synthesizing such compounds typically involves the formation of an acetamide derivative through the reaction of an amine with an acyl chloride, followed by further functionalization of the molecule.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically confirmed using spectroscopic techniques such as 1H NMR, FTIR, MS, and elemental analysis . These techniques provide information about the molecular framework, functional groups, and the overall molecular fingerprint of the compound. The presence of multiple rings and heteroatoms in the structure suggests a complex molecular topology that could be responsible for the compound's biological activity.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions due to the presence of reactive sites such as the amine group and the thioether linkage. The reactivity of these sites can be exploited to further modify the compound or to study its interaction with biological targets. The pKa values of similar compounds indicate that protonation occurs at the nitrogen atoms of the imidazole and benzothiazole rings, which could influence the compound's reactivity and interaction with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their acidity constants, can be determined using UV spectroscopic studies. The pKa values provide insight into the compound's acid-base behavior, which is crucial for understanding its solubility, stability, and potential biological activity. The pKa values for similar compounds range from 5.91 to 8.34 for the first protonation and from 3.02 to 4.72 for the second protonation . These values suggest that the compound is likely to exist in different protonation states depending on the pH of the environment, which could affect its pharmacokinetic and pharmacodynamic properties.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Drug Development
Research on benzothiazole and pyrimidine derivatives, like the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, has been pivotal in understanding metabolic stability and developing compounds with improved efficacy and reduced metabolic deacetylation, leading to potential therapeutic applications (Stec et al., 2011).
Synthetic Methodologies and Chemical Properties
The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks highlights innovative approaches to creating ring-annulated products. These methodologies provide insights into the chemical properties and reactivity of such compounds, which are crucial for further pharmaceutical and material science research (Janardhan et al., 2014).
Anticancer and Anti-inflammatory Activities
Compounds bearing benzothiazole and pyrimidine motifs have been evaluated for their anticancer and anti-inflammatory activities. New derivatives have shown significant in vitro anti-inflammatory activity and inhibitory effects against cancer, demonstrating the potential of these compounds in therapeutic applications (Ghule et al., 2013).
Insecticidal Properties
The development of heterocyclic compounds incorporating thiadiazole moieties against agricultural pests, like the cotton leafworm, represents an important application of these chemicals in improving crop protection and pest management strategies (Fadda et al., 2017).
pKa and Physicochemical Properties
Understanding the physicochemical properties, such as pKa values, of benzothiazole derivatives is essential for predicting their behavior in biological systems. Studies determining the pKa values of newly synthesized derivatives contribute to the design of more effective and bioavailable pharmaceutical agents (Duran & Canbaz, 2013).
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3S2/c1-22(2,3)10-14-24-17-16(19(30)28(5)21(31)27(17)4)18(25-14)32-11-15(29)26-20-23-12-8-6-7-9-13(12)33-20/h6-9H,10-11H2,1-5H3,(H,23,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBTZMUXMWQEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(C(=N1)SCC(=O)NC3=NC4=CC=CC=C4S3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)


![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)
![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509124.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)
![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)